Germacrene D-4-ol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Germacrene D-4-ol is a sesquiterpene alcohol derived from germacrene D, a compound widely recognized for its aromatic properties and biological activities. It is characterized by its unique structure, which includes a hydroxyl group at the fourth carbon position of the germacrene skeleton. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications and its role in plant defense mechanisms.

Germacrene D-4-ol exhibits several biological activities that contribute to its significance in both ecological and pharmacological contexts. Research indicates that it can influence insect behavior, particularly in attracting pollinators or deterring herbivores. For instance, studies have shown that germacrene D enhances attraction and oviposition in certain moth species, suggesting its role as a semiochemical in plant-insect interactions . Additionally, its antimicrobial properties make it a candidate for use in natural preservatives and therapeutic agents.

Several methods have been developed for the synthesis of germacrene D-4-ol:

- Enzymatic Synthesis: The most common method involves using germacradiene-4-ol synthase from Streptomyces citricolor, which catalyzes the conversion of farnesyl diphosphate into germacrene D-4-ol through a series of carbocationic reactions .

- Chemical Synthesis: Although less common, chemical synthesis methods may involve multi-step organic reactions starting from simpler terpenes or related compounds. These methods typically require careful control of reaction conditions to ensure high yields and purity.

- Extraction from Natural Sources: Germacrene D-4-ol can also be extracted from essential oils of various plants known to contain this compound, such as rosemary and other aromatic herbs .

Germacrene D-4-ol has diverse applications across multiple domains:

- Pharmaceuticals: Due to its biological activity, it is being explored for potential therapeutic uses, including antimicrobial and insect-repellent formulations.

- Agriculture: As a natural insect attractant or repellent, it can be utilized in pest management strategies to enhance crop protection without relying on synthetic chemicals.

- Fragrance Industry: Its pleasant aroma makes it a valuable component in perfumery and cosmetics.

Studies on germacrene D-4-ol have revealed significant interactions with various biological systems:

- Insect Olfactory Receptors: Research has demonstrated that this compound activates specific olfactory receptor neurons in moths, influencing their behavior towards host plants .

- Plant Defense Mechanisms: Germacrene D-4-ol may play a role in plant defense by attracting beneficial insects while deterring herbivores through its scent profile.

- Synergistic Effects: Interaction studies indicate that germacrene D-4-ol may work synergistically with other volatile compounds to enhance its biological effects.

Germacrene D-4-ol shares structural similarities with several other sesquiterpenes. Here are some notable compounds for comparison:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Germacrene D | Contains a double bond and no hydroxyl | Known for strong insect attraction properties |

| Farnesene | Linear structure with multiple double bonds | Commonly found in fruits; used as an insect repellent |

| Cadinene | Contains multiple rings | Exhibits antifungal properties |

| β-Caryophyllene | Contains a cyclobutane ring | Known for anti-inflammatory effects |

Germacrene D-4-ol is unique due to its specific hydroxylation at the fourth position, which influences both its chemical reactivity and biological activity compared to these similar compounds.

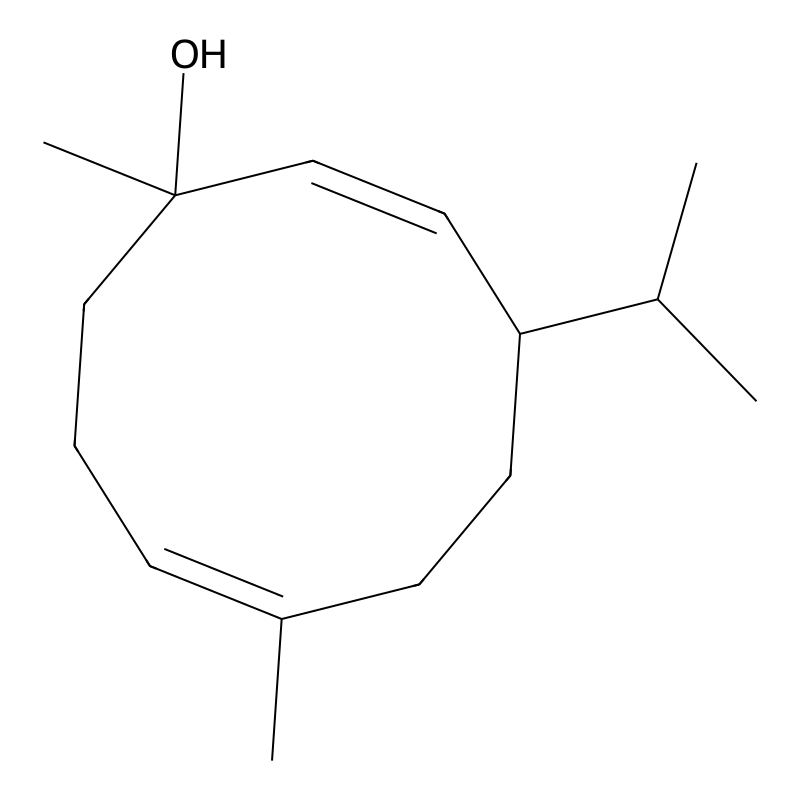

Germacrene D-4-ol is a germacrane sesquiterpenoid with the molecular formula C₁₅H₂₆O and a molecular weight of 222.37 g/mol [1]. The compound represents a hydroxylated derivative of germacrene D, where the exocyclic double bond has undergone formal addition of water to afford the corresponding tertiary alcohol [1]. The exact mass of germacrene D-4-ol has been determined to be 222.198365 g/mol, and it is registered under CAS number 74841-87-5 [2] [3].

The basic structural framework consists of a ten-membered cyclodecane ring system characteristic of germacrane sesquiterpenoids, substituted with an isopropyl group and two methyl groups [13]. The compound is classified as a tertiary allylic alcohol, an alicyclic compound, and an olefinic compound [1]. The International Union of Pure and Applied Chemistry systematic name for the compound is (2E,7E)-1,7-dimethyl-4-propan-2-ylcyclodeca-2,7-dien-1-ol [1].

Table 1: Basic Molecular Properties of Germacrene D-4-ol

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol |

| Exact Mass | 222.198365 g/mol |

| CAS Registry Number | 74841-87-5 |

| InChI | InChI=1S/C15H26O/c1-12(2)14-8-7-13(3)6-5-10-15(4,16)11-9-14/h6,9,11-12,14,16H,5,7-8,10H2,1-4H3/b11-9+,13-6-/t14-,15+/m1/s1 |

| InChIKey | RHCTXHCNRLCYBN-ITLOLQEWSA-N |

| SMILES | O[C@@]1(\C=C$$C@@](CC\C(=C/CC1)C)(C(C)C)[H])C |

The structural simplified molecular-input line-entry system representation demonstrates the stereochemical complexity of the molecule, with defined configurations at multiple chiral centers [10]. The compound functions as a volatile oil component and plant metabolite, having been reported in various organisms including Thulinella chrysantha and Pinus sylvestris [1].

Stereochemical Configuration and Isomers

Germacrene D-4-ol exists in multiple stereoisomeric forms due to the presence of chiral centers within its cyclodecane framework [2] [3]. The compound exhibits configurational diversity at the C-4 position where the hydroxyl group is located, leading to distinct α and β stereoisomers [2] [11]. The α-configuration is designated as 1,6-Germacradien-5α-ol, while the β-configuration corresponds to 1(10),5-Germacradien-4β-ol [2] [11].

The absolute configuration of the naturally occurring enantiomers has been established through comprehensive stereochemical analysis [7] [19]. The positive enantiomer, (+)-Germacrene D-4-ol, possesses the configuration (2E,4S,7E)-4-Isopropyl-1,7-dimethylcyclodeca-2,7-dienol and is registered under CAS number 198991-79-6 [19]. Research utilizing germacradien-4-ol synthase has demonstrated that the enzyme produces the negative enantiomer, (-)-germacradien-4-ol, with high stereospecificity and regiospecificity [6] [18].

Table 2: Stereoisomers and Configurational Forms

| Stereoisomer | Configuration | CAS Number |

|---|---|---|

| (+)-Germacrene D-4-ol | (2E,4S,7E)-4-Isopropyl-1,7-dimethylcyclodeca-2,7-dienol | 198991-79-6 |

| (-)-Germacrene D-4-ol | Configuration not specifically detailed in sources | Not specified |

| α-Configuration | 1,6-Germacradien-5α-ol | 74841-87-5 |

| β-Configuration | 1(10),5-Germacradien-4β-ol | 74841-87-5 |

The stereochemical assignment has been facilitated through deuterium labeling studies, which revealed that the formation of the final carbocation proceeds through a [1] [3]-hydride shift mechanism [6]. However, analysis of mass spectral fragmentation patterns indicates that the hydride shift is not stereospecific, possibly due to rotation around the C10-C11 bond or scrambling of stereochemical information through equilibration of stabilized allylic carbocation intermediates [6].

Conformational Analysis

The conformational characteristics of germacrene D-4-ol have been extensively investigated using advanced crystallographic techniques, particularly the crystalline sponge method [7]. This approach has enabled detailed conformational analysis of the oily cyclic terpene compound under controlled conditions [7]. The crystalline sponge method revealed that germacrene D-4-ol adopts a reactive conformation characterized by proximal double bonds within the cyclic skeleton [7].

The conformational flexibility inherent to the ten-membered ring system presents significant challenges for structural determination [7]. Unsaturated cyclic terpenes such as germacrene D-4-ol often exhibit instability due to the proximation of carbon-carbon double bonds in the cyclic skeleton, leading to potential nonenzymatic degradation [7]. Under weakly acidic conditions, conformational strain can trigger transannular reactions that result in structural rearrangements [7].

Molecular modeling studies utilizing quantum mechanical calculations have provided insights into the preferred conformations of germacrene D-4-ol [6]. The Lowest Unoccupied Molecular Orbital analysis of related compounds in the germacrane series demonstrates orbital alignment patterns that facilitate productive ring closure and allylic elimination processes [6]. These computational studies complement experimental conformational data and provide a theoretical framework for understanding the dynamic behavior of the molecule.

The conformational analysis has practical implications for understanding the chemical reactivity and stability of germacrene D-4-ol [7]. The reactive conformation identified through crystallographic analysis helps explain the compound's tendency toward degradation and rearrangement under certain conditions [7]. This information is crucial for developing appropriate storage and handling protocols for research applications.

Crystallographic and Spectroscopic Structure Determination

The structural elucidation of germacrene D-4-ol has been accomplished through a comprehensive array of modern analytical techniques [6] [7] [21]. X-ray crystallographic analysis represents a cornerstone of structural determination, with high-resolution crystal structures obtained at 1.50 Å resolution [6]. The crystalline sponge method has proven particularly valuable for analyzing minute amounts of the oily compound, enabling detailed conformational studies that would otherwise be challenging [7].

Table 3: Spectroscopic Methods for Structure Determination

| Technique | Key Parameters/Applications | Reference Conditions |

|---|---|---|

| Gas Chromatography-Mass Spectrometry | Retention indices: SPB-1 (1554), Supelcowax-10 (2041), RTX-5 MS (1572) | 30 m columns, He carrier gas, temperature programming |

| Nuclear Magnetic Resonance Spectroscopy | Chemical shifts, coupling constants, stereochemical assignments | Various solvents and field strengths |

| X-ray Crystallography | Crystalline sponge method for conformational analysis | 1.50 Å resolution structures reported |

| Infrared Spectroscopy | Functional group identification and characterization | Standard sample preparation methods |

| Electronic Circular Dichroism | Absolute configuration determination | Comparison with quantum mechanical calculations |

Gas chromatography-mass spectrometry has provided detailed retention index data across multiple stationary phases [8] [11]. On SPB-1 and equivalent non-polar columns, germacrene D-4-ol exhibits a retention index of 1554, while polar Supelcowax-10 columns yield a retention index of 2041 [8]. RTX-5 MS columns provide a retention index of 1572 under standard temperature programming conditions [8].

Nuclear magnetic resonance spectroscopy continues to serve as a fundamental tool for structural characterization, enhanced by comparison with quantum mechanical molecular models [21]. Ab initio and density functional theory calculations of chemical shifts, coupling constants, and residual chemical shift anisotropies have played important roles in solving structural challenges associated with germacrene D-4-ol [21]. The integration of experimental nuclear magnetic resonance data with theoretical calculations enables precise assignment of stereochemical configurations [21].

Mass spectrometric analysis has revealed characteristic fragmentation patterns that provide structural insights [6] [10]. The molecular ion peak at m/z 222 is consistent with the molecular formula, while dehydrated fragments at m/z 204 confirm the presence of the hydroxyl functional group [6]. Fragmentation studies using deuterium-labeled analogues have provided mechanistic information about the biosynthetic pathway and stereochemical course of formation [6].

Electronic circular dichroism spectroscopy, combined with quantum mechanical calculations, has enabled unambiguous assignment of absolute configurations [21]. This chiroptical technique is particularly valuable for distinguishing between enantiomeric forms and establishing the absolute stereochemistry of chiral centers [21]. The concordance between experimental chiroptical properties and calculated values provides confidence in structural assignments [21].

Structural Relationship to Germacrene D and Other Germacrane Sesquiterpenoids

Germacrene D-4-ol occupies a significant position within the germacrane sesquiterpenoid family, sharing the fundamental cyclodecane framework that characterizes this important class of natural products [13] [23]. The germacrane backbone consists of a cyclodecane ring substituted with an isopropyl group and two methyl groups, serving as the structural foundation for numerous sesquiterpene derivatives [13].

The relationship between germacrene D-4-ol and its parent compound germacrene D is particularly noteworthy [1] [9]. Germacrene D, with molecular formula C₁₅H₂₄, lacks the hydroxyl functionality present in germacrene D-4-ol [9]. The conversion from germacrene D to germacrene D-4-ol represents a formal hydration reaction where water adds across the exocyclic double bond to generate the tertiary alcohol [1]. This transformation is catalyzed by specific terpene synthases that exhibit remarkable control over water incorporation [6].

Germacrene D serves as a central precursor in sesquiterpene biosynthesis, undergoing various rearrangement processes to generate diverse structural frameworks [14] [16]. Acid-catalyzed, photochemical, and thermal rearrangements of germacrene D produce enantiomeric mixtures of sesquiterpenes belonging to the cadinane, eudesmane, oppositane, axane, isodaucane, and bourbonane groups [14]. These rearrangement products demonstrate the biosynthetic versatility of the germacrane scaffold [14].

The germacrane sesquiterpenoid family encompasses numerous structurally related compounds that share the characteristic ten-membered ring system [22] [23] [25]. Germacrene A represents another important member of this family, differing from germacrene D in the positioning of double bonds within the cyclodecane framework [16] [25]. Germacrene B and germacrene C represent additional variants with distinct unsaturation patterns [25] [28].

Recent investigations have revealed the existence of complex germacrane derivatives including dilactones and nitrogen-containing analogues [22] [27]. Germacrane sesquiterpene dilactones isolated from Mikania micrantha demonstrate the structural diversity achievable through oxidative modifications of the basic germacrane framework [27]. Similarly, nitrogen-containing germacrane sesquiterpenes represent rare structural variants that expand the chemical space occupied by this compound class [23].

Physicochemical Parameters

Molecular Weight and Density

Germacrene D-4-ol possesses a molecular weight of 222.37 grams per mole [1] [2] [3], with the molecular formula C₁₅H₂₆O representing a germacrane sesquiterpenoid structure [2] [4]. The exact mass has been precisely determined as 222.198365 atomic mass units [3], confirming the molecular composition through high-resolution mass spectrometry. Density values for germacrene D-4-ol are currently not available in the literature [1] [5], which is consistent with the limited physical property data available for many naturally occurring sesquiterpenoids.

The compound exhibits a McGowan characteristic volume of 208.620 milliliters per mole [6], providing insight into its molecular size and steric requirements. This volumetric parameter is particularly relevant for understanding the compound's behavior in solution and its interactions with other molecules.

Boiling and Melting Points

Boiling and melting point data for germacrene D-4-ol are not available in current databases [1] [5], reflecting the challenges in obtaining these fundamental physical constants for thermally sensitive organic compounds. However, theoretical calculations using the Joback method have estimated a boiling point of 669.84 Kelvin (396.69°C) [6] [7] and a melting point of 331.63 Kelvin (58.48°C) [6] [7]. These calculated values provide useful approximations for process design and handling considerations.

The critical temperature has been calculated as 882.46 Kelvin [6] [7], while the critical pressure is estimated at 2096.50 kilopascals [6] [7]. These thermodynamic properties are essential for understanding the compound's behavior under extreme conditions and for vapor-liquid equilibrium calculations.

Partition Coefficients

The logarithm of the octanol-water partition coefficient (log P) for germacrene D-4-ol is 4.086 [1] [6], indicating highly lipophilic characteristics typical of sesquiterpenoid compounds. This substantial lipophilicity suggests strong affinity for non-polar environments and limited water solubility. The logarithm of water solubility has been calculated as -4.60 [6] [7], confirming the compound's hydrophobic nature and predicting very low aqueous solubility.

These partition coefficient values are consistent with the compound's role as a volatile oil component [2] and plant metabolite, where lipophilic properties facilitate membrane permeation and storage in lipid-rich cellular compartments.

Spectroscopic Properties

Mass Spectrometric Characteristics

Mass spectrometric analysis of germacrene D-4-ol reveals characteristic fragmentation patterns that enable structural identification and confirmation. The molecular ion peak appears at m/z 222 [3] [8], corresponding to the intact molecular structure. A major fragment ion occurs at m/z 204, representing the loss of water (M-H₂O)⁺ [8], which is characteristic of alcohol-containing compounds under electron ionization conditions.

Deuterium labeling studies have provided valuable mechanistic insights into fragmentation pathways. When germacrene D-4-ol is generated from deuterated precursors, the fragment resulting from loss of the isopropyl group shows ions at m/z 162-163 [8], indicating selective deuterium retention or loss depending on the fragmentation mechanism. The mass spectrum contains 135 distinct peaks [3], reflecting the complex fragmentation behavior typical of cyclic sesquiterpenoids.

Gas chromatographic retention indices provide additional identification parameters. On DB-1 non-polar columns, germacrene D-4-ol exhibits a retention index of 1530 [9] [10], while OV-101 columns give a retention index of 1559 [9] [10]. BP-1 and DB-5 columns show retention indices of 1571 and 1576, respectively [10], demonstrating consistent chromatographic behavior across different stationary phases.

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy of germacrene D-4-ol presents complex spectral patterns due to conformational flexibility of the ten-membered ring system. The ¹H nuclear magnetic resonance spectrum shows olefinic protons in the δ 4.5-5.3 parts per million region [11], with multiple overlapping signals reflecting different conformational states in solution.

Methyl group protons appear as broad singlets in the δ 1.3-1.7 parts per million range [12], characteristic of terpene methyl substituents. The methylene and methine protons generate complex multipets between δ 1.5-3.0 parts per million [11], with signal broadening due to ring flexibility and conformational exchange processes.

¹³C nuclear magnetic resonance spectroscopy reveals 15 carbon signals [11], as expected for the C₁₅ molecular formula. Olefinic carbons resonate in the δ 120-140 parts per million region [12], while aliphatic carbons appear between δ 15-45 parts per million. Variable temperature nuclear magnetic resonance experiments demonstrate conformational exchange phenomena [12], similar to behavior observed in related germacrane sesquiterpenoids like germacrene A.

The spectral complexity arises from the compound's ability to adopt multiple conformations in solution, with each conformer contributing distinct sets of signals [12]. This conformational behavior is fundamental to understanding the compound's chemical reactivity and biological activity.

Thermodynamic Properties

Gibbs Free Energy and Enthalpy

Thermodynamic calculations using the Joback group contribution method provide estimated values for key thermodynamic properties of germacrene D-4-ol. The Gibbs free energy of formation is calculated as -50.70 kilojoules per mole [6] [7], indicating thermodynamic stability relative to its constituent elements. This negative value suggests that the formation of germacrene D-4-ol from its elements is thermodynamically favorable under standard conditions.

The enthalpy of formation in the gas phase is estimated at -381.77 kilojoules per mole [6] [7], reflecting the significant energy release associated with bond formation during molecular assembly. The enthalpy of fusion is calculated as 15.43 kilojoules per mole [6] [7], representing the energy required for the solid-to-liquid phase transition. Additionally, the enthalpy of vaporization is estimated at 66.18 kilojoules per mole [6] [7], indicating the energy needed for liquid-to-gas conversion.

These enthalpy values provide insight into intermolecular interactions and phase behavior, with the relatively high vaporization enthalpy suggesting significant van der Waals interactions between molecules in the condensed phases.

Heat Capacity Values

Heat capacity data are crucial for understanding thermal behavior and process design considerations. Calculated heat capacity values for the gas phase show temperature dependence ranging from 595.33 joules per mole-Kelvin at 669.84 Kelvin to 704.06 joules per mole-Kelvin at 882.46 Kelvin [6] [7].

Specific heat capacity values include: 615.86 joules per mole-Kelvin at 705.28 Kelvin, 635.31 joules per mole-Kelvin at 740.71 Kelvin, 653.77 joules per mole-Kelvin at 776.15 Kelvin, 671.33 joules per mole-Kelvin at 811.58 Kelvin, and 688.06 joules per mole-Kelvin at 847.02 Kelvin [6] [7].

The systematic increase in heat capacity with temperature reflects enhanced molecular motion and vibrational modes at elevated temperatures. These values are essential for thermal process calculations, including distillation, crystallization, and reaction engineering applications involving germacrene D-4-ol.

Chemical Stability and Reactivity

Transannular Reactions

Germacrene D-4-ol exhibits high susceptibility to transannular cyclization reactions due to the proximal positioning of carbon-carbon double bonds within the ten-membered ring system [13]. The crystalline sponge method has revealed that the compound adopts reactive conformations with double bonds in close spatial proximity [13], facilitating intramolecular cyclization processes.

These transannular interactions represent the primary degradation mechanism for germacrene D-4-ol [13], leading to the formation of structurally diverse products through cyclization and subsequent rearrangement reactions. The compound's conformational flexibility enables multiple reactive conformations [13], each potentially leading to different cyclization products.

The transannular reactivity is enhanced by the strain inherent in the ten-membered ring system, which adopts conformations that bring non-adjacent carbons into reactive proximity. This structural feature makes germacrene D-4-ol particularly prone to spontaneous cyclization under mild conditions.

Non-enzymatic Degradation Pathways

Under weakly acidic conditions, germacrene D-4-ol undergoes non-enzymatic degradation to produce four distinct pseudo-natural products or artifacts [13]. These degradation products arise from acid-catalyzed transannular cyclization reactions [13], demonstrating the compound's instability in biological environments where pH conditions may vary.

The degradation mechanism involves protonation of double bonds followed by cyclization and Wagner-Meerwein rearrangements [14], similar to patterns observed in related germacrane compounds. These reactions can proceed rapidly at room temperature, particularly in the presence of trace acids or under oxidative conditions.

Oxidative degradation pathways also contribute to compound instability, with the tertiary alcohol functionality and double bonds serving as reactive sites for oxidation reactions. The compound requires storage under inert atmosphere conditions to minimize oxidative degradation [15].

Stability Under Various pH Conditions

Germacrene D-4-ol demonstrates limited stability under acidic conditions, with degradation occurring even under weakly acidic pH environments [13]. The protonation of double bonds initiates cascading cyclization reactions that rapidly convert the compound to alternative structures.

Under neutral and basic conditions, the compound shows improved stability, although the inherent tendency toward transannular cyclization remains. Light sensitivity requires protection from photochemical degradation [16], with storage recommendations including refrigeration in amber containers under inert atmosphere [15].

The compound's thermal stability is moderate, remaining stable at ambient temperatures but susceptible to decomposition at elevated temperatures. The combination of thermal, photochemical, and acid-catalyzed degradation pathways necessitates careful handling and storage protocols to maintain compound integrity for analytical and research applications.